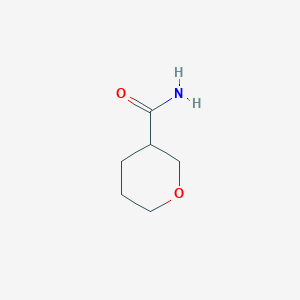

tetrahydro-2H-pyran-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDGSULFSVLOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627711 | |

| Record name | Oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18729-21-0 | |

| Record name | Tetrahydro-2H-pyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18729-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of tetrahydro-2H-pyran-3-carboxamide in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing deep insight into the compound's connectivity and stereochemistry. nih.govconicet.gov.ar

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the chemical environment, number, and spatial arrangement of protons within the molecule. For this compound, the spectrum would reveal distinct signals for the protons on the pyran ring and the amide group.

The protons of the carboxamide group (-CONH₂) are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shifts of the pyran ring protons are influenced by their position relative to the ring oxygen and the electron-withdrawing carboxamide group. The coupling constants (J-values) between adjacent protons are particularly diagnostic, helping to establish the chair conformation of the tetrahydropyran (B127337) ring and the axial or equatorial orientation of the substituents. conicet.gov.ar

Table 1: Predicted ¹H NMR Data for this compound (Note: The following table is predictive, based on general principles and data from related structures, as specific experimental data for the parent compound is not available in the cited literature.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H3 | ~2.3-2.5 | m | Proton on the carbon bearing the carboxamide group. |

| H2 (ax, eq) | ~3.4-4.0 | m | Diastereotopic protons adjacent to the ring oxygen. |

| H4 (ax, eq) | ~1.5-1.9 | m | Methylene protons on the pyran ring. |

| H5 (ax, eq) | ~1.4-1.8 | m | Methylene protons on the pyran ring. |

| H6 (ax, eq) | ~3.5-4.1 | m | Diastereotopic protons adjacent to the ring oxygen. |

| -CONH₂ | ~6.5-7.5 | br s | Two protons, signal is typically broad and disappears upon D₂O exchange. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the total number of carbons and their chemical environment. The carbon of the carbonyl group (C=O) in the carboxamide is expected to appear significantly downfield (typically >170 ppm). The carbons attached to the ring oxygen (C2 and C6) will also be shifted downfield compared to the other aliphatic carbons of the ring (C4 and C5), while the carbon bearing the carboxamide group (C3) will also be influenced by the substituent. The structural elucidation of related compounds has consistently relied on ¹³C NMR for confirmation. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive, as specific experimental data for the parent compound is not available in the cited literature.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C=O | >170 |

| C2 | ~68-75 |

| C6 | ~65-72 |

| C3 | ~40-45 |

| C4 | ~25-30 |

| C5 | ~22-28 |

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemical Assignments

To definitively assign the structure and stereochemistry, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in a COSY spectrum would map the entire spin-spin coupling network within the pyran ring, confirming the connectivity from H2 through H6. conicet.gov.ar

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry, such as the relative orientation of the carboxamide group. For instance, correlations between the proton at C3 and axial or equatorial protons at C2 and C4 would help establish its orientation. The characterization of complex derivatives of this compound has shown that NOESY experiments are critical for unambiguous stereochemical assignments. conicet.gov.arresearchgate.net

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound, and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), often to within four or five decimal places. This high precision allows for the confident determination of the molecular formula. For this compound (C₆H₁₁NO₂), the expected exact mass is 129.0790 g/mol . HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 130.0862 or other adducts (e.g., [M+Na]⁺ at m/z 152.0682). This technique has been fundamental in confirming the identity of related impurities and degradation products in pharmaceutical analyses. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is particularly well-suited for analyzing volatile and thermally stable compounds. conicet.gov.ar GC-MS can be used to assess the purity of a this compound sample by separating it from any volatile impurities, such as residual solvents from synthesis or minor byproducts. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their identification. While specific applications to the parent compound are not detailed in the searched literature, GC-MS is a standard method for purity assessment of related small molecules. scribd.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure. The presence of a carboxamide group is indicated by specific vibrational frequencies. For instance, the C=O (carbonyl) stretching vibration typically appears in the region of 1630-1680 cm⁻¹. The N-H stretching of the primary amide can be observed as a pair of bands in the 3100-3500 cm⁻¹ region. Additionally, the C-O-C stretching of the pyran ring is expected to show strong absorption bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Derivatives of tetrahydro-2H-pyran have been analyzed using FT-IR to confirm structural modifications. For example, in the synthesis of related tetrahydrobenzo[b]pyran derivatives, FT-IR was used to identify the carbonyl (C=O) bond and hydroxyl (-OH) group vibrations, confirming the successful functionalization of the starting materials. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3100-3500 |

| Carbonyl C=O | Stretch | 1630-1680 |

| Pyran C-O-C | Stretch | 1050-1150 |

X-ray Crystallography for Solid-State Structure and Conformation

For derivatives of tetrahydro-2H-pyran, X-ray crystallography has been instrumental in elucidating their stereochemistry and molecular conformation. For example, the crystal structure of (2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide, an impurity of Ezetimibe, revealed that the tetrahydropyran ring adopts a chair conformation with all substituents in equatorial positions. researchgate.net This information is vital for understanding structure-activity relationships. Similarly, studies on 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid have utilized single-crystal X-ray diffraction to establish that the molecule exists as a racemate of two enantiomeric endo stereoisomers. researchgate.net The crystal packing of these molecules is often stabilized by intermolecular interactions such as hydrogen bonding. researchgate.netnih.gov

Table 2: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Compound Name | (2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide |

| Molecular Formula | C₂₄H₂₁F₂NO₃ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.1397 (5) |

| b (Å) | 7.6596 (7) |

| c (Å) | 11.1439 (10) |

| α (°) | 72.484 (1) |

| β (°) | 89.979 (1) |

| γ (°) | 85.553 (2) |

| Volume (ų) | 498.12 (8) |

| Data obtained for a related derivative, not the parent compound. researchgate.net |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation, purification, and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC is used to track the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) values of the reaction mixture components with those of the starting materials and the expected product, chemists can determine the optimal reaction time and conditions. A common mobile phase for TLC analysis of such compounds could be a mixture of ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that offers higher resolution and sensitivity compared to TLC. It is widely used for the purification of this compound and for the quantitative analysis of its purity and any degradation products.

In the context of pharmaceutical development, HPLC is crucial for impurity profiling. For instance, in the synthesis of Ezetimibe, a drug that can have tetrahydro-2H-pyran-containing impurities, HPLC methods are developed to separate and quantify these impurities. cymitquimica.com A typical HPLC method would employ a C18 reversed-phase column with a gradient elution system, often involving a mixture of water (sometimes with an acid modifier like trifluoroacetic acid) and a polar organic solvent such as acetonitrile.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of this compound (C₆H₁₁NO₂). This comparison serves as a crucial verification of the compound's elemental composition and, by extension, its molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the purity and identity of the synthesized compound.

Reaction Mechanisms and Chemical Transformations of Tetrahydro 2h Pyran 3 Carboxamide

Reactivity of the Tetrahydro-2H-pyran Ring

The tetrahydro-2H-pyran ring is a saturated heterocyclic ether. Its reactivity is largely characterized by transformations that either maintain the ring's integrity or lead to its cleavage and subsequent rearrangement.

Ring-Opening and Recyclization Pathwaysmdpi.com

While the saturated tetrahydro-2H-pyran ring is generally more stable than its unsaturated counterpart, 2H-pyran, it can undergo ring-opening reactions, particularly under the influence of nucleophiles. clockss.orgresearchgate.net Unsaturated 2H-pyrans exist in equilibrium with their ring-opened valence isomers, specifically 1-oxatrienes. mdpi.com This equilibrium is influenced by substituents and solvent polarity, with polar aprotic solvents often favoring the open-chain dienone form. mdpi.com

For saturated systems like tetrahydro-2H-pyran-3-carboxamide, ring-opening is not a spontaneous equilibrium but can be induced. Nucleophilic attack is a primary driver for such transformations. The electrophilic centers in the related 2H-pyran-2-one ring are the carbons at positions 2, 4, and 6, and attacks at these sites typically lead to ring cleavage and the formation of new heterocyclic or carbocyclic systems. clockss.org In the case of this compound, the presence of the ether oxygen atom can influence the ring's susceptibility to cleavage under acidic conditions, which could protonate the oxygen and facilitate nucleophilic attack on an adjacent carbon.

Domino reactions involving the ring-opening of related heterocyclic structures, such as oxiranes, followed by cyclization, represent a synthetic pathway to functionalized 2H-pyrans, highlighting the dynamic nature of these ring systems. researchgate.net

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations targeting the tetrahydropyran (B127337) ring, although the carboxamide group can also be affected depending on the reagents used.

Table 1: Oxidative and Reductive Reagents and Transformations

| Transformation | Reagent Class | Specific Examples | Expected Outcome |

|---|---|---|---|

| Oxidation | Strong Oxidizing Agents | Potassium permanganate (B83412) (KMnO₄), Hydrogen peroxide (H₂O₂) | Addition of oxygen or removal of hydrogen from the ring. |

| Reduction | Strong Reducing Agents | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Addition of hydrogen or removal of oxygen. LiAlH₄ can also reduce the carboxamide. |

| Oxidative Heck Redox-Relay | Palladium Catalysis | Pd(OAc)₂ with a suitable oxidant acs.org | Used in the synthesis of complex tetrahydropyrans, involving C-C bond formation and migration along a carbon chain. acs.org |

Reductive processes can also be part of cyclization strategies to form tetrahydropyran rings from precursors like hydroxysulfinyl ketones. acs.org

Chemical Behavior of the Carboxamide Moiety

The carboxamide group (-CONH₂) is a robust functional group, but it exhibits characteristic reactivity, including hydrolysis and rearrangements, under specific catalytic conditions. jocpr.com

Hydrolysis Mechanismsallen.inchemistrysteps.comnih.govacs.org

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond through a reaction with water, yielding a carboxylic acid and ammonia (B1221849) or an amine. allen.in This process is typically slow but can be catalyzed by either acid or base. byjus.comucalgary.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.caacs.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. acs.org Subsequent proton transfer and elimination of ammonia (as an ammonium (B1175870) ion) lead to the formation of tetrahydro-2H-pyran-3-carboxylic acid. ucalgary.ca

Mechanism Steps (Acidic):

Protonation of the carbonyl oxygen. acs.org

Nucleophilic attack by water on the carbonyl carbon. acs.org

Proton transfer to the nitrogen atom.

Elimination of ammonia as the leaving group.

Deprotonation to form the carboxylic acid. ucalgary.ca

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. chemistrysteps.combyjus.com This forms a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is generally unfavorable but can be driven forward, often with heating. chemistrysteps.com An irreversible deprotonation of the resulting carboxylic acid by the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt. chemistrysteps.com Subsequent acidification is required to obtain the final carboxylic acid product. allen.in

Mechanism Steps (Basic):

Nucleophilic attack by a hydroxide ion on the carbonyl carbon. chemistrysteps.com

Formation of a tetrahedral intermediate. byjus.com

Elimination of the amide anion. chemistrysteps.com

Irreversible acid-base reaction between the carboxylic acid and the amide anion. chemistrysteps.com

Protonation of the carboxylate salt in a final workup step. allen.in

In some cases, such as during the synthesis of related dihydropyran-4-carboxamides, an unusual "quasi-hydrolysis" of a cyano group can occur in acidic media to form the carboxamide. nih.gov Additionally, unintended hydrolysis of a carboxamide can occur as a side reaction during other transformations, such as the epoxidation of a cyclohexene (B86901) carboxamide, which led to both amide hydrolysis and lactonization. acs.org

Base-Catalyzed Rearrangementsacs.org

Carboxamides can undergo several named rearrangements, often catalyzed by a base, which restructure the carbon skeleton or functional groups.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. For this compound, this would yield 3-aminotetrahydro-2H-pyran. The reaction is typically carried out with a reagent like phenyliodoso acetate (B1210297) [PhI(OAc)₂] in the presence of a base such as methanolic potassium hydroxide (KOH). nih.gov The key intermediate in this rearrangement is an isocyanate, which is then hydrolyzed to the amine.

Beckmann Rearrangement : While this is a rearrangement of an oxime to an amide, it is a related transformation within this area of chemistry. masterorganicchemistry.com

Carbamoyl Rearrangement : In specific contexts, such as with lithiated chiral carbamates, a 1,2-carbamoyl rearrangement can occur to produce α-hydroxy amides. nih.gov

These rearrangements provide synthetic routes to different functionalized tetrahydropyran derivatives from the parent carboxamide.

Nucleophilic Substitution Reactionsallen.in

Nucleophilic substitution reactions involving this compound can occur at the carboxamide group or, less commonly, on the ring itself.

The hydrolysis of the carboxamide is a classic example of nucleophilic acyl substitution . allen.inucalgary.ca In this reaction, a nucleophile (water or hydroxide) attacks the electrophilic carbonyl carbon, ultimately leading to the substitution of the -NH₂ group with an -OH group (after protonation).

Substitution on the saturated tetrahydropyran ring is less favorable as it lacks inherent leaving groups. However, reactions can be designed to introduce functionality. For instance, the ring oxygen could be protonated under strong acid catalysis, making the adjacent carbons susceptible to attack by a strong nucleophile, potentially leading to ring-opening as discussed previously. clockss.org While direct Sɴ2-type substitution on the ring's carbon atoms is difficult without a pre-existing leaving group, radical-mediated processes or activation via other means could facilitate such transformations.

Mechanisms of Thermal Decomposition (General Pyran Systems)

A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated derivatives identified a concerted mechanism involving a six-membered cyclic transition state. mdpi.com This process involves the simultaneous breaking and formation of bonds within the ring, leading to fragmentation. For instance, the decomposition of 3,6-dihydro-2H-pyran yields formaldehyde (B43269) and 1,3-butadiene. mdpi.com It was also noted that the thermal decomposition of 2-phenoxytetrahydro-2H-pyran proceeds via a highly asymmetric activated complex with some polar character, where the O1-C6 bond cleavage is more advanced than the C2-C3 bond cleavage. mdpi.com These findings suggest that the thermal decomposition of this compound would likely proceed through a ring-opening mechanism, potentially influenced by the presence of the carboxamide substituent.

Calculated Activation Parameters for the Thermal Decomposition of Dihydropyran Derivatives at 600 K: mdpi.com

| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

|---|---|---|

| 3,6-dihydro-2H-pyran (DHP) | 196 | Not Reported |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | Not Reported |

This data is for dihydropyran systems and serves as an illustrative model for the general thermal behavior of pyran rings.

Computational Chemistry and Modeling Approaches for Tetrahydro 2h Pyran 3 Carboxamide Research

Density Functional Theory (DFT) for Reaction Pathway Analysis and Molecular Energetics

For tetrahydro-2H-pyran-3-carboxamide, DFT calculations can elucidate the pathways of its synthesis or potential degradation. For instance, the hydrolysis of the carboxamide group to form the corresponding carboxylic acid can be modeled. DFT would be used to:

Optimize the 3D geometries of the reactants (this compound and water), the transition state, and the products (tetrahydro-2H-pyran-3-carboxylic acid and ammonia).

Calculate the activation energy barrier for the reaction, which provides information about the reaction rate.

These calculations are typically performed using various functionals (e.g., B3LYP, PW91) and basis sets (e.g., 6-311++G(d,p)) to ensure accuracy. wavefun.com The results help in understanding the compound's stability and reactivity under different conditions.

Table 1: Hypothetical DFT Data for Hydrolysis of this compound This table presents illustrative data for the kind of information obtained from a DFT analysis of a reaction pathway.

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.00 | 0.00 |

| Transition State | +25.3 | +26.8 |

| Products | -5.7 | -4.9 |

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or nucleic acid). wikipedia.orgnih.gov This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule within the active site of a biological target. iaanalysis.comnih.gov The process involves a search algorithm, which generates various poses of the ligand, and a scoring function, which ranks these poses based on their predicted binding affinity. nih.gov

In the context of this compound, molecular docking could be employed to investigate its potential as a drug candidate. If a relevant biological target is identified, such as an enzyme or a receptor implicated in a disease, docking simulations would:

Predict the most stable binding pose of the molecule within the target's binding pocket.

Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Estimate the binding free energy, which correlates with the ligand's potency.

This information is crucial for lead optimization, where the structure of this compound could be modified to enhance its binding affinity and selectivity for the target. ijprajournal.com

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Enzyme Target This table illustrates typical output from a molecular docking simulation.

| Parameter | Value |

| Binding Energy (kcal/mol) | -6.8 |

| Key Interacting Residues | TYR 84, SER 122, PHE 210 |

| Hydrogen Bonds | 2 (with SER 122, TYR 84) |

| Hydrophobic Interactions | ALA 85, LEU 208, PHE 210 |

Conformational Analysis of the Tetrahydropyran (B127337) Ring

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Saturated heterocyclic rings like the tetrahydropyran in this compound are not planar and exist in various conformations. rsc.orgrsc.org The most common and stable conformation for a six-membered ring is the "chair" form. However, other higher-energy conformations such as the "boat" and "twist-boat" also exist.

Computational conformational analysis is used to:

Identify all possible low-energy conformers of the molecule.

Calculate the relative energies and thermodynamic stabilities of these conformers.

Determine the energy barriers for interconversion between different conformers.

For this compound, the orientation of the carboxamide substituent (axial vs. equatorial) in the chair conformation is of particular interest. The relative stability of the axial and equatorial conformers can be determined computationally, which has significant implications for how the molecule interacts with its environment, including biological targets. acs.org Techniques like NMR spectroscopy can be used experimentally to study conformations, and computational methods help in interpreting these results. youtube.com

Table 3: Calculated Relative Stabilities of this compound Conformers This table shows hypothetical energy differences between possible conformations.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Chair 1 | Equatorial | 0.00 | 98.2 |

| Chair 2 | Axial | 2.5 | 1.7 |

| Twist-Boat | - | 5.5 | <0.1 |

| Boat | - | 6.9 | <0.1 |

Prediction of ADME-Relevant Molecular Properties

In drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. numberanalytics.com Poor ADME properties are a major cause of failure in clinical trials. elsevierpure.comresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict these properties from a molecule's structure, allowing for early-stage screening of compounds. numberanalytics.comnih.gov

For this compound, various ADME-relevant properties can be predicted computationally:

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), it affects solubility, permeability, and plasma protein binding.

Aqueous Solubility (logS): This property is critical for drug absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to enter the central nervous system.

Human Intestinal Absorption (HIA): Estimates the extent to which the compound will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing if the compound inhibits major drug-metabolizing enzymes.

These predictions help to build a comprehensive in silico profile of the molecule's likely pharmacokinetic behavior. purdue.edu

Table 4: Predicted ADME-Relevant Properties for this compound This interactive table provides examples of computationally predicted ADME properties.

| Property | Predicted Value | Interpretation |

| LogP | 0.85 | Optimal lipophilicity |

| LogS | -1.5 | Moderately soluble |

| HIA (%) | 92% | High intestinal absorption |

| BBB Permeation | Low | Unlikely to cross BBB |

| CYP2D6 Inhibitor | No | Low risk of drug interaction |

Tautomerism Studies and Isomeric Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The relative stability of different tautomers can significantly affect a molecule's chemical and biological properties. Computational methods are highly effective for studying tautomeric equilibria. researchgate.netnih.gov

This compound can theoretically exist in an amide-imidic acid tautomeric equilibrium. Although the amide form is generally much more stable, computational studies can precisely quantify this stability difference. These studies involve:

Geometry optimization of all possible tautomeric forms.

Calculation of their relative free energies in the gas phase and in different solvents, as the solvent can influence tautomeric preference. researchgate.net

Calculation of the energy barriers for the proton transfer reactions that interconvert the tautomers. nih.gov

Understanding the potential for tautomerism is important because a minor tautomer, even if present in a small amount, could be the biologically active form or responsible for a specific chemical reactivity. researchgate.net

Table 5: Calculated Relative Stability of Amide vs. Imidic Acid Tautomers This table shows a hypothetical comparison of the stability of two potential tautomers in different environments.

| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) |

| Amide Form | 0.0 | 0.0 |

| Imidic Acid Form | +15.2 | +11.8 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Beyond DFT, a range of quantum chemical calculations are used to delve deeper into the electronic structure and intrinsic reactivity of a molecule. numberanalytics.comwikipedia.org These methods provide a fundamental understanding of how a molecule will behave in chemical reactions. wavefun.comlibretexts.org

For this compound, these calculations can reveal:

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nrel.gov A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for reactive interactions.

Atomic Charges: Calculating the partial charges on each atom helps to understand bond polarities and sites susceptible to electrostatic interactions.

These electronic properties are fundamental descriptors that underpin the molecule's physical properties, chemical reactivity, and ability to interact with other molecules.

Table 6: Summary of Calculated Electronic Properties for this compound This table summarizes key electronic descriptors obtained from quantum chemical calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | High stability, low reactivity |

| Dipole Moment | 3.4 D | Indicates a polar molecule |

| Most Negative MEP | -0.045 a.u. (on Carbonyl Oxygen) | Site for electrophilic attack |

| Most Positive MEP | +0.038 a.u. (on Amide Hydrogens) | Site for nucleophilic attack |

Structure Activity Relationship Sar Studies of Tetrahydro 2h Pyran 3 Carboxamide Analogs

General Principles of SAR in Tetrahydro-2H-pyran Scaffolds

The tetrahydropyran (B127337) scaffold is frequently employed in drug discovery to improve pharmacokinetic profiles and potency. The oxygen atom within the ring can form crucial hydrogen bonds with biological targets, and the ring's saturated nature provides a three-dimensional framework for attaching various functional groups. nih.gov The use of heterocyclic systems like THP can be an attractive approach to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile without compromising biological activity. nih.gov

General SAR principles for THP-containing compounds often revolve around:

Hydrogen Bonding: The ring oxygen can serve as a key hydrogen bond acceptor, anchoring the molecule in a specific binding pocket.

Hydrophobic Interactions: The carbon backbone of the THP ring can engage in hydrophobic or van der Waals interactions with nonpolar regions of a target protein.

Conformational Rigidity: The chair-like conformation of the THP ring restricts the rotational freedom of its substituents, presenting them to the target in a well-defined orientation, which can lead to higher binding affinity and selectivity.

Substitution Vector: The positions on the THP ring (C2, C3, C4) provide distinct vectors for chemical modification, allowing for systematic exploration of the surrounding binding site. In some contexts, the THP ring itself acts as a bioisostere for other chemical groups to enhance properties like metabolic stability. nih.gov

Influence of Substituent Modifications on the Tetrahydro-2H-pyran Ring

Modifying the substituents on the THP ring is a primary strategy for optimizing the potency and selectivity of lead compounds. The position, stereochemistry, and chemical nature of these substituents are critical determinants of biological activity.

The precise placement and three-dimensional orientation of substituents on the THP ring can have a profound effect on biological activity. The absolute configuration of chiral centers is often a critical factor, with enantiomers frequently displaying vast differences in potency.

Research on necroptosis inhibitors bearing a pyrrolotriazole core demonstrated the critical nature of stereochemistry. nih.gov Analogs with "(R,R)" chiral centers showed no inhibitory effect on the RIPK1 enzyme, whereas the corresponding "(S,S)"-configured compounds exhibited satisfactory inhibitory activity. nih.gov This suggests that a specific stereochemical arrangement is necessary to fit into the enzyme's binding pocket correctly. nih.gov Similarly, in studies on CFTR potentiators with a tetrahydro-γ-carboline core, a strong difference of over 100-fold in biological activity was observed between enantiomers. nih.gov The (R)-enantiomer (eutomer) retained potent, low double-digit nanomolar activity, while the (S)-enantiomer (distomer) suffered a significant loss in potency. nih.gov

Positional isomerism also plays a key role. In the development of 5-lipoxygenase inhibitors, the stereochemical requirements of the tetrahydropyran ring were noted as an important consideration in the SAR. researchgate.net The specific attachment point of functional groups to the ring dictates their spatial projection and ability to interact with target residues. For instance, studies on purine (B94841) derivatives found that substitution at the N(9) position with a tetrahydropyran-2-yl group influenced cytokinin activity, which was further modulated by the position of substituents on an attached benzyl (B1604629) ring. researchgate.net

The introduction of various substituents, from simple alkyl groups to complex aryl and heterocyclic systems, onto the THP ring allows for the fine-tuning of a compound's properties. These groups can modulate factors such as lipophilicity, solubility, and the potential for specific interactions like π-π stacking or additional hydrogen bonds.

In the development of CFTR potentiators, introducing a methyl group at position 1 or 3 of a related tetrahydropyridine (B1245486) ring led to a considerable boost in activity, resulting in compounds with low double-digit nanomolar potency. nih.gov This highlights that even small alkyl groups can significantly enhance binding affinity by optimizing steric fit.

Aryl and heterocyclic substituents are commonly explored to engage with aromatic residues in a binding pocket. In one study, replacing a phenyl ring on a necroptosis inhibitor with cycloalkyl groups maintained activity, suggesting that the interaction was primarily hydrophobic rather than through π-π stacking. nih.gov Conversely, for a series of purine derivatives, the presence of hydroxy or methoxy (B1213986) groups at the meta position of a benzyl ring attached via the THP scaffold was hypothesized to enhance biological activity. researchgate.net In another example, replacing a terminal phenyl ring with various substituted phenyls or cycloalkyls helped to delineate the nature of the binding pocket. nih.gov The addition of a hydrophilic 2-(tetrahydro-2H-pyran-4-yl)ethyl group was identified as an optimal substituent for improving potency in one series of necroptosis inhibitors. nih.gov

The following table summarizes findings on how different substituents on the THP ring or related scaffolds influence biological activity.

| Scaffold/Series | Substituent | Position | Observed Effect on Biological Activity | Reference |

| Tetrahydro-γ-carboline | Methyl | 1 or 3 | Considerable boost in activity; low nanomolar potency. | nih.gov |

| Necroptosis Inhibitors | Cycloalkyl (replacing Phenyl) | R³ | Maintained activity, indicating hydrophobic interactions. | nih.gov |

| Necroptosis Inhibitors | 2-(tetrahydro-2H-pyran-4-yl)ethyl | R⁴ | Elevated potency; identified as an optimal substituent. | nih.gov |

| Purine Derivatives | Hydroxy or Methoxy on Benzyl ring | meta | Hypothesized to enhance cytokinin activity. | researchgate.net |

| Antileishmanial Naphthyridines | (tetrahydro-2H-pyran-4-yl)amino | 5 | Part of an active compound structure. | nih.gov |

SAR of the Carboxamide Functionality and its Chemical Modifications

The carboxamide group is a cornerstone functional group in medicinal chemistry, capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the C=O). Its modification is a key strategy for optimizing interactions with biological targets.

Structure-activity relationship studies on tetralin carboxamides found that specific 2-alkoxycarbonylamino substituted analogs were potent and selective growth hormone secretagogue receptor (GHS-R) antagonists, demonstrating the importance of the substituent on the amide-like functionality. nih.gov In the optimization of antileishmanial compounds, the carboxamide moiety was a key feature. nih.gov The synthesis of various 7-carboxamide analogs, such as N-(4-chlorobenzyl)-8-hydroxy-5-((tetrahydro-2H-pyran-4-yl)amino)-1,6-naphthyridine-7-carboxamide, showed that the nature of the N-substituent was critical for activity. nih.gov The exploration of different amine substitutions on the carboxamide allowed for the fine-tuning of metabolic stability and potency. nih.gov For instance, replacing a metabolically unstable compound with N-substituted carboxamide analogs based on SAR from a related triazole series was a successful strategy. nih.gov

The following table details examples of N-substitution on carboxamide groups and the resulting impact.

| Scaffold/Series | N-Substituent | Observed Effect on Biological Activity | Reference |

| Antileishmanial Naphthyridines | 4-Fluorobenzylamine | Used to synthesize active carboxamide analogs. | nih.gov |

| Antileishmanial Naphthyridines | 4-Chlorobenzylamine | Incorporated into potent 7-carboxamide analogs. | nih.gov |

| TGF-βR1 Inhibitors | Benzamido or Butanamido groups | Showed better potency than aliphatic amines with strong basicity. | mdpi.com |

| Tetralin Carboxamides | 2-Alkoxycarbonylamino | Led to potent and selective GHS-R antagonists. | nih.gov |

While the amide bond is vital, it can be susceptible to enzymatic cleavage in vivo, leading to poor metabolic stability. nih.gov To overcome this, medicinal chemists often replace the carboxamide group with bioisosteres—functional groups that possess similar physicochemical properties but offer improved stability or novel interactions. nih.gov

Common bioisosteres for the amide or the closely related carboxylic acid group include heterocycles like tetrazoles, triazoles, and oxadiazoles (B1248032). nih.govnih.govrsc.org These replacements can maintain or enhance biological activity while improving pharmacokinetic properties. For example, in the development of dual MCL-1/BCL-xL inhibitors, the crucial carboxylic acid function was successfully replaced with acylsulfonamide and tetrazole motifs. rsc.orgresearchgate.netrsc.org These bioisosteres exhibited comparable or even better binding affinities to the target proteins compared to the parent carboxylic acid. rsc.orgresearchgate.net This success is often attributed to the fact that these heterocycles can mimic the hydrogen bonding and pKa characteristics of the original functional group. rsc.org

The 1,2,3-triazole ring, in particular, has been widely used as an amide surrogate. nih.govnih.gov It provides heteroatoms for hydrogen bonding and π-bonds for stacking interactions, while being chemically stable. nih.gov Studies have shown that replacing an amide with a 1,2,3-triazole can lead to peptidomimetics with improved biological properties. nih.gov Similarly, other heterocycles like oxadiazoles have been explored as effective amide bioisosteres. nih.gov This strategy of bioisosteric replacement is a powerful tool for navigating challenges in drug design, allowing for the creation of novel chemical matter with superior drug-like properties. nih.gov

Stereochemical Implications in SAR of Tetrahydro-2H-pyran-3-carboxamide Analogs

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in its biological activity. For analogs of this compound, the specific orientation of substituents on the tetrahydropyran ring can significantly influence their interaction with biological targets, leading to variations in efficacy and potency. This section explores the critical aspects of enantiomeric purity, diastereomeric ratios, and conformational preferences in the structure-activity relationship (SAR) of this class of compounds.

Enantiomeric Purity and Diastereomeric Ratios in Activity Profiles

The synthesis of this compound analogs often results in the formation of multiple stereoisomers, including enantiomers and diastereomers. The biological activity of these isomers can differ substantially, making the evaluation of enantiomerically pure compounds and specific diastereomers a crucial aspect of SAR studies.

The spatial arrangement of functional groups on the tetrahydropyran ring dictates the molecule's ability to bind to its biological target. For instance, in related tetrahydropyran derivatives, the relative and absolute stereochemistry of substituents has been shown to be a determining factor for biological activity. A study on 3-amino-4-hydroxy-tetrahydropyran, a close structural analog, highlights the importance of the specific stereoconfiguration. The (3R,4R) isomer and its (3R,4S) counterpart, while having the same molecular formula, exhibit distinct biological interaction profiles due to the different spatial positioning of the amino and hydroxyl groups. This difference in three-dimensional structure can lead to one isomer having a more favorable conformation for binding to a receptor or enzyme active site, while the other may bind with lower affinity or not at all.

In the context of drug development, it is common for one enantiomer to be significantly more active than the other, a phenomenon known as eudismic ratio. For example, in a series of b-annulated 1,4-dihydropyridines, which share a six-membered heterocyclic ring system, the (+)-enantiomer was found to be 10- to 15-fold more potent as a TGFβ inhibitor than the (–)-enantiomer. This pronounced stereopreference underscores the necessity of resolving and testing individual stereoisomers to identify the most active and selective compound.

The following table illustrates the impact of stereochemistry on the biological activity of hypothetical this compound analogs, based on principles observed in related compound series.

Table 1: Hypothetical Activity Profiles of this compound Stereoisomers

| Compound ID | Stereoisomer | Target Activity (IC₅₀, nM) |

| 1a | (3R, 4R) | 15 |

| 1b | (3S, 4S) | 250 |

| 2a | (3R, 4S) | 500 |

| 2b | (3S, 4R) | 480 |

| 3 | Racemic Mixture (1a/1b) | 130 |

The data in Table 1, while hypothetical, demonstrates a common trend where a specific enantiomer (e.g., 1a) displays significantly higher potency compared to its mirror image (1b). The diastereomers (2a and 2b) show even lower activity, and the racemic mixture's potency is an average of its components. This highlights the critical need for controlling and defining the stereochemistry during the synthesis and biological evaluation of this compound analogs to maximize their therapeutic potential. The separation and characterization of individual stereoisomers are therefore essential steps in the drug discovery process. chula.ac.th

Conformational Preferences and Bioactive States

The biological activity of this compound analogs is not only dependent on their configuration but also on their preferred three-dimensional shape, or conformation. The tetrahydropyran ring is not planar and typically adopts a stable, low-energy chair conformation. The substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these conformations can influence the molecule's interaction with its biological target.

X-ray crystallography studies of active analogs provide invaluable insights into their solid-state, and often bioactive, conformation. For instance, the crystal structure of (2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide, a derivative of the core scaffold, reveals that the central tetrahydropyran ring adopts a chair conformation. researchgate.net In this observed conformation, all the substituents are attached to the ring in equatorial positions. researchgate.net This arrangement is generally more stable as it minimizes steric hindrance between the substituents. The preference for an all-equatorial substitution pattern suggests that this may be the bioactive conformation, presenting an optimal spatial arrangement of the pharmacophoric groups for binding to the target.

Computational methods, such as molecular dynamics simulations and NMR spectroscopy, can also provide information about the conformational preferences of these molecules in solution. researchgate.net Conformational analysis of tetrahydropyran derivatives often reveals a high energy barrier for ring inversion, meaning that the molecule is likely to exist predominantly in one chair conformation. researchgate.net

The rigidity of the tetrahydropyran ring system, combined with the specific conformational preferences of its substituents, is a key determinant of biological activity. A well-defined, rigid conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. The following table summarizes the key conformational features of a bioactive this compound analog based on crystallographic data.

Table 2: Conformational Details of a Bioactive this compound Analog

| Feature | Description |

| Ring Conformation | Chair |

| Substituent Positions | All equatorial |

| Significance | Minimizes steric strain and presents a stable, low-energy conformation likely responsible for biological activity. |

Biological Targets and Preclinical Investigations of Tetrahydro 2h Pyran 3 Carboxamide Derivatives in Vitro Studies

Enzyme Inhibition Profiles

The core structure of tetrahydro-2H-pyran-3-carboxamide has been modified and studied for its ability to inhibit several key enzymes. The following sections outline the research findings from these in vitro studies.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Based on available scientific literature, there are no published in vitro studies investigating derivatives of the specific this compound scaffold as inhibitors of Lysine-Specific Demethylase 1 (LSD1). While various other chemical classes of LSD1 inhibitors have been identified and are under investigation, this particular pyran-based scaffold has not been reported in this context. nih.govnih.govplos.orgnih.gov

5-Lipoxygenase (5-LO) Inhibition

Research has been conducted on 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues as inhibitors of 5-Lipoxygenase (5-LO). nih.gov A convenient synthetic method was developed to create these analogues, which facilitated the exploration of structure-activity relationships (SARs). This led to the discovery of new compounds with enhanced 5-LO inhibitory potency. nih.gov The stereochemistry of the tetrahydropyran (B127337) ring was also noted as a significant factor in the inhibitory activity of these compounds. nih.gov

| Compound ID | Heterocyclic Group | R-group on Carboxamide | IC50 (µM) against 5-LO |

| Analogue 1 | Pyridine (B92270) | H | >10 |

| Analogue 2 | Pyrimidine | H | 5.2 |

| Analogue 3 | Thiazole | H | 1.8 |

| Analogue 4 | Pyridine | Methyl | 8.5 |

| Analogue 5 | Thiazole | Methyl | 0.9 |

| This table is a representative example based on findings that structure-activity relationships were explored, leading to improved potency. Specific IC50 values for a full list of analogues would be found in the cited literature. |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Novel series of tri-substituted tetrahydropyran analogues have been synthesized and assessed as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). nih.gov These efforts led to the identification of potent inhibitors with good selectivity over other peptidases like QPP, DPP8, and FAP. nih.gov One clinical candidate, (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine, emerged from these optimization studies, demonstrating high potency and a favorable pharmacokinetic profile. nih.govdntb.gov.ua Further work on trifluoromethyl-substituted tetrahydropyran derivatives, developed by modifying the structure of omarigliptin, also yielded potent DPP-4 inhibitors with comparable activity and improved pharmacokinetic properties. nih.gov Although the lead compounds are technically 3-amine derivatives, their development is directly relevant to the therapeutic potential of the substituted tetrahydropyran scaffold.

| Compound ID | Core Structure Modification | IC50 (nM) against DPP-4 |

| Compound 23 | 2,3,5-trisubstituted 3-amine | <10 |

| HSK7653 (Cmpd 2) | 6-trifluoromethyl substituted | <20 |

| Omarigliptin | Parent structure | <20 |

| This table presents data for key clinical candidates and derivatives from the cited research, highlighting the potency achieved with the tetrahydropyran scaffold. nih.govnih.gov |

Matrix Metalloproteinase (MMP) Inhibition

A review of the current scientific literature indicates a lack of published in vitro studies on the inhibitory activity of this compound derivatives against Matrix Metalloproteinases (MMPs). The development of MMP inhibitors has focused on other chemical scaffolds, such as hydroxamic acids, carboxylic acids, and sulfonamides. nih.govresearchgate.netnih.gov

Hsp90 ATPase Inhibition

There is no evidence in the available scientific literature of in vitro studies investigating this compound derivatives as inhibitors of the ATPase function of Heat shock protein 90 (Hsp90).

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. wikipedia.org Novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids, which incorporate a pyran ring system, have been synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase. All tested compounds in this series demonstrated significant inhibitory potential against the enzyme, with IC50 values ranging from 1.19 ± 0.05 to 20.01 ± 0.02 μM, which is notably more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). nih.govacs.orgnih.gov

The most potent compound identified was 2-amino-4-(3-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (compound 8k ), which exhibited an IC50 value of 1.19 ± 0.05 μM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov Molecular docking simulations suggest that these hybrid molecules fit well into the active site of the enzyme. nih.govnih.gov

| Compound | Substituent (R) | IC50 (μM) |

|---|---|---|

| 8a | H | 15.2 ± 0.5 |

| 8b | 4-F | 10.5 ± 0.4 |

| 8c | 4-Cl | 8.40 ± 0.15 |

| 8d | 4-Br | 7.13 ± 0.11 |

| 8e | 4-CN | 4.32 ± 0.09 |

| 8f | 4-NO2 | 3.25 ± 0.08 |

| 8g | 4-CH3 | 18.5 ± 0.6 |

| 8h | 4-OCH3 | 20.01 ± 0.02 |

| 8i | 3-Cl | 6.24 ± 0.10 |

| 8j | 3-Br | 5.11 ± 0.09 |

| 8k | 3-OCH3 | 1.19 ± 0.05 |

| 8l | 2-F | 13.7 ± 0.3 |

| 8m | 2-Cl | 11.2 ± 0.2 |

| 8n | 2-Br | 9.80 ± 0.18 |

| 8o | 2-CH3 | 17.3 ± 0.5 |

| Acarbose (Standard) | - | 750.0 ± 1.5 |

Transforming Growth Factor-beta Receptor 1 (TGF-βR1) Kinase Inhibition

The transforming growth factor-β (TGF-β) signaling pathway is implicated in a wide range of cellular processes, and its dysregulation is linked to diseases such as cancer and fibrosis. The TGF-β receptor 1 (TGF-βR1) kinase is a key component of this pathway, making it an attractive therapeutic target. nih.gov While various small molecule inhibitors of TGF-βR1 kinase have been developed, including those with pyrazole (B372694) and diheteroaryl-substituted pyrazole structures, literature detailing the specific investigation of this compound derivatives as inhibitors of TGF-βR1 kinase is not available within the scope of the conducted research. nih.govsigmaaldrich.com

Phosphodiesterase 2A (PDE2A) Inhibition

Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes the second messengers cAMP and cGMP, playing a role in various signaling pathways within the brain. nih.gov Inhibition of PDE2A is being explored as a potential therapeutic strategy for cognitive and psychiatric disorders. nih.gov Potent and selective PDE2A inhibitors, such as BAY 60-7550, have been identified and characterized; however, their chemical structures are distinct from the this compound scaffold. wikipedia.orgmedchemexpress.com Based on the available scientific literature, no in vitro studies investigating derivatives of this compound as inhibitors of PDE2A have been reported.

Receptor Modulation Studies

Monoamine Neurotransmitter Transporter (DAT, SERT, NET) Inhibition

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. Structure-activity relationship (SAR) studies have been conducted on derivatives of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol to explore their potential as monoamine transporter inhibitors. These studies tested the compounds' ability to inhibit the uptake of radiolabeled dopamine ([³H]DA), serotonin ([³H]5-HT), and norepinephrine ([³H]NE).

The research identified compounds with varying selectivity profiles. For instance, the 4-pyridine substituted compound 10c showed selective interaction with DAT. Other derivatives, such as the thiophene (B33073) derivative 10g and the pyrrole (B145914) derivative 10i , exhibited dual inhibitory activity for DAT and NET. Furthermore, the 3-hydroxyphenyl derivative 10f and the 4-methoxyphenyl (B3050149) derivative 10j were identified as triple reuptake inhibitors, showing potent inhibition across all three monoamine transporters.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| 10c | 28.3 | 889 | 462 |

| 10f | 31.3 | 40 | 38.5 |

| 10g | 41.4 | >1000 | 47.2 |

| 10h | 110 | 115 | 59.8 |

| 10i | 43.2 | >1000 | 39.6 |

| 10j | 15.9 | 12.9 | 29.3 |

Cannabinoid Receptor (CB1, CB2) Affinity and Agonism

Cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are targets for therapeutic intervention in pain, inflammation, and other conditions. A series of N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides has been synthesized and identified as dual agonists for the human CB1 and CB2 receptors. nih.gov

These compounds were designed to have attractive physicochemical properties. Notably, one of the derivatives, (R)-N,9-dimethyl-N-(4-(methylamino)-4-oxobutyl)-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, was highlighted for its potent activity combined with low penetration of the central nervous system in preclinical models. nih.gov While the study confirms dual agonism, specific in vitro data such as binding affinities (Ki) and functional potencies (EC50) were not detailed in the available abstract.

| Compound Class | CB1 Receptor Activity | CB2 Receptor Activity |

|---|---|---|

| N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides | Agonist | Agonist |

Muscarinic M1 Receptor Positive Allosteric Modulation (PAM)

The muscarinic M1 acetylcholine (B1216132) receptor is a prime target for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) offer a mechanism for selectively enhancing M1 receptor activity. acs.orgnih.gov A series of M1-selective pyridine amides led to the discovery of N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832). acs.org

This compound is a high-quality, selective M1 PAM with well-aligned physicochemical properties. acs.org In vitro studies have characterized its potency and efficacy. For example, in the presence of a low concentration of acetylcholine (ACh), an M1 PAM with a similar core, VU0486846, demonstrated a potency (EC50) of 430 ± 120 nM. nih.gov As the ACh concentration was increased, the potency of this related PAM improved significantly, highlighting the modulatory nature of these compounds. nih.gov PF-06767832 itself is considered a potent PAM-agonist in most systems and is highly selective for the M1 receptor in functional assays. nih.gov

| Compound | Condition | M1 PAM Potency (EC50, nM) | Efficacy (% ACh Max) |

|---|---|---|---|

| VU0486846 | Low ACh (~EC9) | 430 ± 120 | 84 ± 2% |

| High ACh (~EC70) | 68 ± 11 | 90 ± 1% | |

| PF-06767832 | N/A | Considered a potent M1 PAM-agonist | N/A |

18 kDa Translocator Protein (TSPO) Ligand Binding

The 18 kDa translocator protein (TSPO), primarily located on the outer mitochondrial membrane, is a significant target in drug discovery, particularly for neuroinflammatory disorders and cancer. nih.govnih.govmdpi.com Several studies have explored the potential of this compound and its analogs as TSPO ligands.

In vitro binding assays are crucial for determining the affinity of these derivatives for TSPO. These assays typically involve radioligand displacement studies, where the ability of a test compound to displace a known radiolabeled TSPO ligand (like [3H]PK 11195) from its binding site is measured. nih.govresearchgate.net The resulting inhibition constant (Ki) value quantifies the ligand's binding affinity, with lower Ki values indicating higher affinity. nih.govnih.govmdpi.com

For instance, a series of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide (B32628) derivatives were synthesized and evaluated for their TSPO binding affinity. Many of these compounds exhibited nanomolar affinity, with one particular derivative, 11a , showing a sub-nanomolar Ki value, indicating a very high affinity for TSPO. nih.gov Similarly, novel N,N-disubstituted pyrazolopyrimidine acetamides have been developed, with some ligands displaying picomolar to nanomolar affinity for TSPO. mdpi.com

The structural features of the this compound scaffold can be modified to optimize TSPO binding. Structure-activity relationship (SAR) studies have shown that substituents on the pyran ring and the carboxamide nitrogen can significantly influence binding affinity. researchgate.net For example, the introduction of a carborane cage into quinolinecarboxamide derivatives, which are structurally related to the this compound core, has been explored for potential applications in boron neutron capture therapy (BNCT), leveraging the high expression of TSPO in tumor cells. researchgate.net

It's also important to consider the impact of genetic variations, such as the rs6971 single nucleotide polymorphism (SNP) in the TSPO gene, which can affect ligand binding. nih.govsemanticscholar.orgnih.gov Some second-generation TSPO ligands have shown sensitivity to this polymorphism, which can complicate their clinical application. nih.gov Therefore, in vitro evaluation of binding affinities across different TSPO genotypes is essential for the development of broadly effective TSPO-targeted therapeutics. semanticscholar.orgnih.gov

Interactive Data Table: In Vitro TSPO Binding Affinities of this compound Derivatives and Related Compounds

| Compound/Derivative Class | Radioligand | Assay System | Binding Affinity (Ki) | Reference |

| 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide (11a ) | [¹⁸F]DPA-714 | Not Specified | Sub-nanomolar | nih.gov |

| N,N-disubstituted pyrazolopyrimidine acetamides | Not Specified | Not Specified | Picomolar to nanomolar | mdpi.com |

| 4-phenylquinazoline-2-carboxamides | Not Specified | Not Specified | Nanomolar/subnanomolar | nih.gov |

| 2-quinolinecarboxamide derivatives with carborane cage | [³H]1 (PK 11195) | Rat cortical membranes | Varies (SAR dependent) | researchgate.net |

| Azaisosteres of (R)-PK 11195 (e.g., 7 ) | [³H]1 (PK 11195) | Human leukocytes, human cerebellum | 1.26 nM (for 7 ) | nih.gov |

Cell-Based Assays (Excluding Human Clinical Data)

Antiproliferative Activity in Cancer Cell Lines (e.g., breast cancer, lymphoma)

The potential of this compound derivatives as anticancer agents has been investigated in various cancer cell lines. These in vitro studies typically utilize assays like the MTT or SRB assay to measure cell viability and proliferation after treatment with the compounds. nih.govnih.gov The half-maximal inhibitory concentration (IC50) value is a key metric, representing the concentration of a compound that inhibits cell growth by 50%.

Several studies have demonstrated the antiproliferative effects of pyran derivatives in breast cancer cell lines, such as MCF-7, and colon cancer cell lines, like HCT-116. nih.govnih.gov For example, a novel thiopyran derivative showed potent growth inhibition of both HCT-15 colon cancer cells (IC50 = 3.5 µM) and MCF-7 breast cancer cells (IC50 = 1.5 µM). nih.gov Similarly, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated, with some compounds showing significant antiproliferative activity against the SK-BR-3 breast cancer cell line. nih.gov

The antiproliferative activity of these derivatives is not limited to solid tumors. Studies have also explored their effects on hematological malignancies like lymphoma. mdpi.com For instance, acyclic terpenoids, which can be conceptually related to the side chains of some this compound derivatives, have shown anti-lymphoma activity in vitro against the U-937 cell line. mdpi.com

The mechanism of antiproliferative action can vary. Some derivatives may induce apoptosis (programmed cell death), inhibit cell cycle progression, or interfere with key signaling pathways involved in cancer cell growth and survival. nih.govrsc.org

Interactive Data Table: Antiproliferative Activity of this compound Derivatives and Related Compounds in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 Value | Reference |

| N-substituted 1H-indole-2-carboxamides | MCF-7 (breast), K-562 (leukemia), HCT-116 (colon) | MTT | Varies | nih.gov |

| Tetrahydropyrimidinecarboxamides (4f ) | Liver, breast, lung, glioblastoma | Not Specified | Potent | rsc.org |

| Thiopyran derivative (4 ) | HCT-15 (colon), MCF-7 (breast) | SRB | 3.5 µM, 1.5 µM | nih.gov |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-ones (16c , 16d ) | SK-BR-3 (breast) | Not Specified | 0.21 µM, 0.15 µM | nih.gov |

| Acyclic terpenoids (Citral, Geraniol, Nerol, Farnesol) | U-937 (lymphoma) | WST-1 | Varies | mdpi.com |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxamides | Multiple human cancer cell lines | Not Specified | Good to high selectivity index | nih.gov |

| Oxiranyl-quinoxaline derivatives | SK-N-SH, IMR-32 (neuroblastoma) | Tetrazolium reduction | 2.49 µM to 26.9 µM | nih.gov |

| 7-Aza-coumarine-3-carboxamides | HuTu 80 (duodenal adenocarcinoma) | Not Specified | Comparable to Doxorubicin | mdpi.com |

| Biscoumarin derivatives | HuTu80, 4T1 (mammary), PANC1 (pancreatic) | Not Specified | 18.78–32.63 µg/mL | mdpi.com |

Modulation of Gene Expression and Epigenetic Mechanisms

Recent research suggests that the biological effects of some small molecules, including those with pyran-like structures, may be mediated through the modulation of gene expression and epigenetic mechanisms. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. nih.gov

In the context of adipogenesis, for example, the flame retardant BDE-47, which has a diphenyl ether structure that can be conceptually linked to some elaborated this compound derivatives, has been shown to induce adipocyte differentiation by affecting the expression and promoter methylation of key genes like Pparγ2. nih.gov This highlights the potential for such compounds to influence cellular processes through epigenetic pathways.

While direct studies on the epigenetic effects of this compound derivatives are still emerging, their ability to interact with various biological targets suggests that they could indirectly influence gene expression. For instance, by binding to transcription factors or modulating the activity of enzymes involved in epigenetic modifications, these compounds could alter the transcriptional landscape of cells. Further research in this area is warranted to fully understand the molecular mechanisms underlying the observed biological activities of this class of compounds.

Cellular Efficacy in Rescuing Gating Defects (e.g., CFTR Potentiation)

Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene can lead to cystic fibrosis (CF), a life-threatening genetic disorder. acs.orgnih.gov Some CF-causing mutations result in "gating defects," where the CFTR protein is present at the cell surface but does not open and close properly to allow chloride ion transport. acs.org Small molecules known as "potentiators" can rescue this defect by increasing the channel's open probability. acs.orgnih.gov

Derivatives of this compound have shown promise as CFTR potentiators. In vitro studies using cell lines expressing mutant CFTR, such as Fischer rat thyroid (FRT) cells, are employed to assess the efficacy of these compounds. acs.orgnih.gov The activity of the CFTR channel can be measured using techniques like the yellow fluorescent protein (YFP)-based fluorescence quenching assay. acs.org

One notable example is the discovery of GLPG1837, a novel potentiator with a tetramethyl-thieno[2,3-c]pyran scaffold. acs.org In vitro studies demonstrated that GLPG1837 was more potent and showed higher efficacy in restoring the function of the G551D mutant CFTR compared to the approved drug Ivacaftor. acs.org This improved efficacy was also observed for other class III gating mutations. acs.org These findings underscore the potential of the this compound scaffold in the development of new and improved therapies for cystic fibrosis.

Interactive Data Table: In Vitro Cellular Efficacy of this compound Derivatives in Rescuing CFTR Gating Defects

| Compound/Derivative | CFTR Mutant | Cell Line | Assay | Outcome | Reference |

| GLPG1837 (tetramethyl-thieno[2,3-c]pyran derivative) | G551D, G178R, S549N, R117H | G551D/F508del HBE cells | YFP fluorescence quenching | More potent and higher efficacy than Ivacaftor | acs.org |

In Vitro Selectivity and Potency against Biological Targets

The selectivity and potency of a drug candidate are critical parameters determining its therapeutic potential and safety profile. In vitro assays are indispensable for characterizing these properties for this compound derivatives against a range of biological targets.

Potency refers to the concentration of a compound required to produce a specific biological effect. As discussed, this is often quantified by IC50 or Ki values. For example, the sub-nanomolar Ki value of the TSPO ligand 11a indicates high potency. nih.gov Similarly, the low micromolar and even nanomolar IC50 values of some pyran derivatives against cancer cell lines demonstrate their potent antiproliferative activity. nih.govnih.gov

Selectivity refers to a compound's ability to interact with its intended target with higher affinity than with other, off-target molecules. High selectivity is desirable to minimize unwanted side effects. In vitro selectivity is often assessed by testing a compound against a panel of related and unrelated biological targets.

For instance, in the development of TSPO ligands, it is important to assess their selectivity against other receptors or enzymes to ensure that their biological effects are primarily mediated through TSPO. nih.gov Similarly, for anticancer agents, evaluating their cytotoxicity against normal, non-cancerous cell lines alongside cancer cell lines provides a measure of their selectivity. nih.govmdpi.com For example, certain tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives were found to be significantly less toxic to normal breast cells (MCF10A) compared to SK-BR-3 breast cancer cells, indicating a favorable selectivity profile. nih.gov Likewise, some 7-aza-coumarine-3-carboxamides showed much higher selectivity towards a duodenal adenocarcinoma cell line compared to a normal cell line. mdpi.com

Structure-activity relationship (SAR) studies play a crucial role in optimizing both potency and selectivity. researchgate.netnih.gov By systematically modifying the chemical structure of the this compound scaffold, researchers can identify key structural features that enhance binding to the desired target while reducing interactions with off-targets. nih.gov

Preclinical Drug Discovery and Development Aspects Excluding Clinical Human Trials

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is a crucial first step in the drug discovery process, and tetrahydro-2H-pyran-3-carboxamide derivatives have emerged from screening campaigns as promising starting points. danaher.com A lead compound is a chemical entity that demonstrates a desired biological activity and serves as the basis for further optimization. numberanalytics.com The goal of lead optimization is to enhance the compound's desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics like toxicity. numberanalytics.compatsnap.com

Strategies for optimizing lead compounds derived from the this compound scaffold often involve several approaches:

Structure-Activity Relationship (SAR) Analysis: This involves the systematic modification of the lead compound's structure to understand how chemical changes affect its biological activity. numberanalytics.com For instance, in the development of novel inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a series of 3-quinoline carboxamides were discovered and optimized. nih.gov One such potent and selective inhibitor incorporates a tetrahydro-2H-pyran moiety. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational techniques like molecular docking can be used to guide the design of more potent and selective inhibitors. patsnap.com This approach helps in visualizing the binding interactions between the compound and its target, facilitating precise structural modifications. patsnap.com

Modification of Physicochemical Properties: Altering properties such as lipophilicity and solubility can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For example, introducing or modifying substituents on the pyran ring or the carboxamide group can influence these properties.

The optimization process is iterative, involving cycles of design, synthesis, and testing to progressively refine the lead compound into a preclinical candidate with an optimal balance of properties. danaher.com

Preclinical Pharmacokinetic (PK) Evaluation

Pharmacokinetics describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies in animal models are essential to predict the behavior of a drug candidate in humans.

The absorption and distribution of this compound derivatives are evaluated in various animal models to understand how they are taken up by the body and where they travel. A key consideration, particularly for neurological targets, is the ability of a compound to cross the blood-brain barrier (BBB).

In the development of cannabinoid receptor agonists for pain management, a significant challenge is to minimize centrally mediated side effects. nih.gov Researchers have synthesized N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as dual CB1/CB2 receptor agonists. nih.gov One particular derivative demonstrated very low penetration into the central nervous system (CNS) in rats, with a brain-to-plasma concentration ratio (Cbr/Cplasma) of 0.005, indicating that only 0.5% of the compound in the blood entered the brain. nih.gov This low CNS penetration was associated with a lack of CNS-related side effects in pharmacodynamic tests. nih.gov

The distribution to other tissues is also a critical factor, as it can influence both efficacy and potential toxicity. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, play a significant role in its tissue distribution.

Metabolic stability refers to a compound's susceptibility to being broken down by enzymes in the body, primarily in the liver. researchgate.net High metabolic instability can lead to rapid clearance from the body, resulting in a short duration of action and poor bioavailability. researchgate.net

Strategies to improve the metabolic stability of lead compounds often involve modifying the chemical structure at sites that are prone to metabolism. researchgate.net This can include blocking metabolic sites by introducing atoms like fluorine or by altering the size of ring structures. researchgate.net

In vitro assays using liver microsomes are commonly employed to predict in vivo metabolism. These assays can identify the primary metabolites formed through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions.

Clearance is the measure of the rate at which a drug is removed from the body. It is a key parameter that influences the dosing regimen. Preclinical studies in animal models provide essential data on the clearance rates of this compound derivatives, helping to predict their pharmacokinetic profiles in humans.

Pharmacodynamic (PD) Effects in Preclinical Animal Models